molecular formula C14H11F3O3S2 B12401212 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3

Cat. No.: B12401212
M. Wt: 351.4 g/mol
InChI Key: ROHWBLNJJVPWCN-NIIDSAIPSA-M
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Description

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 involves the incorporation of deuterium into the parent compound, 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate. This process typically requires specialized reagents and conditions to ensure the successful substitution of hydrogen with deuterium .

Industrial Production Methods

These services ensure the high purity and quality of the compound, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .

Scientific Research Applications

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.

    Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

    Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to changes in its absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 include:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to differences in reaction rates, stability, and metabolic pathways compared to its non-deuterated counterparts .

Properties

Molecular Formula

C14H11F3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

5-(trideuteriomethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate

InChI

InChI=1S/C13H11S.CHF3O3S/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1/i1D3;

InChI Key

ROHWBLNJJVPWCN-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])[S+]1C2=CC=CC=C2C3=CC=CC=C31.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C[S+]1C2=CC=CC=C2C3=CC=CC=C31.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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